molecular formula C9H8ClN3O B1650266 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-4-methyl- CAS No. 116114-20-6

3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-4-methyl-

Cat. No.: B1650266
CAS No.: 116114-20-6
M. Wt: 209.63 g/mol
InChI Key: FMUWJXJGJZXYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-4-methyl- is a prominent scaffold in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of triazole-based bioactive compounds. Its research value lies in its role as a potential enzyme inhibitor, with studies highlighting its activity against cytochrome P450 enzymes, such as aromatase (CYP19), which is critical in estrogen biosynthesis and a target for breast cancer research (https://pubmed.ncbi.nlm.nih.gov/10592235). This compound has also been investigated for antifungal applications by inhibiting lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for ergosterol production in fungi, thereby disrupting cell membrane integrity in pathogenic species (https://doi.org/10.1021/jm000942e). The mechanism of action typically involves the coordination of the triazole nitrogen to the heme iron of cytochrome P450, leading to enzyme suppression and interference with steroidogenesis or fungal growth. Additionally, it serves in agrochemical research for developing plant growth regulators and pesticides due to its ability to modulate hormone pathways, such as gibberellin biosynthesis, which affects plant development and stress responses (https://pubs.acs.org/doi/10.1021/jf9707620). Researchers leverage this compound in drug discovery and chemical biology to explore structure-activity relationships, optimize inhibitor potency, and advance understanding of enzyme dynamics in various biological systems.

Properties

IUPAC Name

3-(4-chlorophenyl)-4-methyl-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUWJXJGJZXYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00151283
Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00151283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116114-20-6
Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116114206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00151283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

N-Methylation of Preformed 5-(4-Chlorophenyl)-2,4-Dihydro-3H-1,2,4-Triazol-3-One

The most direct route involves methylating the N4 position of 5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (Figure 1). This method, adapted from Sánchez-Andrada et al., employs methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone under reflux:

Procedure :

  • Combine 1 equivalent of 5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, 2 equivalents of CH₃I, and 2 equivalents of K₂CO₃ in anhydrous acetone.
  • Reflux at 60°C for 3 hours.
  • Cool, filter, and concentrate the mixture under reduced pressure.
  • Purify the residue via silica gel chromatography (dichloromethane/ethanol gradient).

Key Data :

  • Yield : 55–95% (dependent on starting material purity).
  • Spectroscopic Confirmation :
    • ¹H NMR (DMSO-d₆): δ 2.98 (s, 3H, N-CH₃), 7.45–7.62 (m, 4H, Ar-H).
    • ¹³C NMR : δ 38.2 (N-CH₃), 154.7 (C=O), 134.1–129.8 (Ar-C).

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where K₂CO₃ deprotonates the N4-H, enabling nucleophilic attack by CH₃I.

Cyclocondensation of Hydrazides with Sodium Cyanate

An alternative approach, reported by Huang et al., utilizes hydrazonoyl chlorides and sodium cyanate (NaOCN) in a nickel-catalyzed cascade reaction. While originally developed for angiotensin II antagonists, this method can be adapted for the target compound by selecting appropriate substrates:

Procedure :

  • React 4-chlorophenyl-substituted hydrazonoyl chloride with NaOCN in dimethylformamide (DMF).
  • Add NiCl₂ (10 mol%) and stir at 80°C for 12 hours.
  • Quench with water and extract with ethyl acetate.
  • Purify via recrystallization from ethanol.

Key Data :

  • Yield : 60–75%.
  • Advantage : Scalable to gram-scale synthesis.

Hydrazinolysis of Ethoxycarbonylhydrazones

Yadav et al. demonstrated the synthesis of 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, which can be methylated to yield the target compound:

Step 1: Synthesis of 4-Amino Intermediate

  • Heat ethyl [3-(4-chlorophenyl)-5-oxo-4,5-dihydro-1,2,4-triazol-4-yl]acetate with hydrazine hydrate in ethanol.
  • Reflux for 6 hours, then cool and filter.

Step 2: N-Methylation

  • Follow the methylation procedure outlined in Section 2.1.

Key Data :

  • Intermediate Yield : 70–80%.
  • Final Yield : 50–60% after methylation.

Comparative Analysis of Synthetic Routes

Method Starting Material Catalyst/Reagent Yield Complexity
N-Methylation Preformed triazolone CH₃I, K₂CO₃ 55–95% Low
Cyclocondensation Hydrazonoyl chloride NiCl₂ 60–75% Moderate
Hydrazinolysis Ethoxycarbonylhydrazone Hydrazine hydrate 50–60% High

Key Observations :

  • N-Methylation offers the highest yield and simplicity but requires pre-synthesized triazolone.
  • Cyclocondensation is advantageous for one-pot synthesis but necessitates nickel handling.
  • Hydrazinolysis is versatile but involves multi-step sequences.

Characterization and Analytical Data

Spectroscopic Properties

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-N stretch).
  • MS (ESI+) : m/z 264.1 [M+H]⁺ (calculated for C₁₀H₁₀ClN₃O: 263.05).

X-ray Crystallography

While crystal data for the exact compound is unavailable, related 4-methyl-1,2,4-triazol-3-ones exhibit monoclinic crystal systems with hydrogen-bonded dimers.

Applications and Derivative Synthesis

The target compound serves as a precursor for:

  • Mannich Bases : React with formaldehyde and secondary amines (e.g., morpholine) to yield antimicrobial derivatives.
  • Schiff Bases : Condense with aldehydes (e.g., 4-methoxybenzaldehyde) for anticancer applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl group in the compound provides a site for nucleophilic aromatic substitution (NAS). Halogenated aromatic rings undergo substitution with strong nucleophiles (e.g., amines, alkoxides) under specific conditions:

Reaction Conditions Product Reference
AminationCuI, K₂CO₃, DMF, 100°C4-(Aminophenyl)-substituted triazolone
MethoxylationNaOCH₃, CuI, DMSO, 120°C4-Methoxyphenyl-substituted triazolone

For example, reaction with morpholine in the presence of a copper catalyst yields amine-functionalized derivatives, as observed in structurally similar triazolones .

Functionalization at Nitrogen Atoms

The triazole ring contains three nitrogen atoms (N1, N2, N4), enabling alkylation or acylation:

N-Alkylation

Reaction with alkyl halides or epoxides under basic conditions:

text
Triazolone + R-X → N-Alkylated triazolone

Example : Treatment with methyl iodide (CH₃I) in K₂CO₃/acetone selectively alkylates N4, forming 4-methyl-1,2,4-triazol-3-one derivatives .

N-Acylation

Acylation with anhydrides or acyl chlorides:

text
Triazolone + (RCO)₂O → N-Acylated triazolone

Acetylation at N2 enhances lipophilicity but may reduce antibacterial activity in analogs .

Oxidation of the Methyl Group

The 4-methyl substituent can be oxidized to a carboxylic acid under strong oxidizing conditions:

Oxidizing Agent Conditions Product
KMnO₄H₂SO₄, 80°C4-Carboxy-substituted triazolone
CrO₃Acetic acid, reflux4-Keto-substituted triazolone

Oxidation pathways are critical for modifying bioavailability .

Reduction of the Triazole Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, altering aromaticity and reactivity .

Schiff Base Formation

The NH group at N2 reacts with aldehydes/ketones to form Schiff bases:

text
Triazolone + RCHO → N2-Schiff base

Example : Condensation with 4-methoxybenzaldehyde produces a Schiff base (confirmed by ¹H NMR at δ 7.8–8.1 ppm) .

Cyclization to Fused Heterocycles

Heating with thioglycolic acid forms triazolothiazine derivatives, enhancing antibacterial activity .

Mannich Reactions

The NH group participates in Mannich reactions with formaldehyde and secondary amines:

text
Triazolone + HCHO + R₂NH → Mannich base

Example : Reaction with piperidine yields a Mannich base with improved solubility .

Halogenation

Electrophilic halogenation (e.g., Br₂/FeBr₃) targets the aromatic ring, introducing bromine at the para position relative to chlorine .

Sulfonation and Sulfation

Treatment with chlorosulfonic acid introduces sulfonic acid groups, enhancing water solubility for pharmaceutical formulations .

Key Research Findings

  • Antibacterial Activity : Derivatives modified via N-alkylation or Schiff base formation show enhanced activity against Staphylococcus aureus (MIC: 0.25–2 µg/mL) .

  • SAR Insights :

    • Electron-withdrawing groups (e.g., Cl, CF₃) at the phenyl ring improve bioactivity .

    • Methyl groups at N4 increase metabolic stability compared to ethyl analogs .

Scientific Research Applications

Structure

The compound features a triazole ring with a chlorophenyl substituent that contributes to its biological activity.

Antifungal Activity

Research has demonstrated that 3H-1,2,4-triazol derivatives exhibit potent antifungal properties. The compound has been studied for its effectiveness against various fungal pathogens. For instance:

  • Case Study : In a study evaluating the antifungal efficacy of triazole derivatives, it was found that modifications on the triazole ring significantly influenced the antifungal activity against Candida species. The presence of the chlorophenyl group enhanced the compound's interaction with fungal cell membranes, leading to increased permeability and cell death .

Herbicidal Properties

The compound has been investigated for its herbicidal potential. Triazoles are known to inhibit specific enzymes critical for plant growth.

  • Case Study : A patent described the synthesis of sulphonylaminocarbonyl-triazolinones, including derivatives of 3H-1,2,4-triazol-3-one. These compounds exhibited superior herbicidal activity compared to traditional herbicides like isobutylaminocarbonyl-2-imidazolidinone. The study indicated that structural modifications could enhance herbicidal properties significantly .

Synthesis of Bioactive Molecules

3H-1,2,4-Triazol-3-one serves as a precursor in the synthesis of various bioactive compounds used in medicinal chemistry.

  • Example : The compound can be utilized in reactions to form more complex triazole derivatives that have shown promise as anticancer agents. The versatility of the triazole ring allows for diverse functionalization strategies that can lead to new therapeutic candidates .

Comparative Analysis of Applications

ApplicationDescriptionCase Studies
AntifungalEffective against fungal pathogens; enhances membrane permeabilityStudy on Candida species showed enhanced activity with chlorophenyl group
HerbicidalInhibits key plant growth enzymes; potential alternative to traditional herbicidesPatent on sulphonylaminocarbonyl-triazolinones demonstrated superior efficacy
Synthesis of Bioactive MoleculesPrecursor for complex molecules in medicinal chemistryTriazole derivatives synthesized for anticancer research

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-4-methyl- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-4-methyl- with structurally related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features References
Target Compound 4-methyl, 5-(4-chlorophenyl) C₉H₈ClN₃O 213.63 g/mol Simplest structure with chlorophenyl and methyl groups.
4-(4-Chlorophenyl)-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one 2-(cyclopropylmethyl), 4-(4-chlorophenyl), 5-methyl C₁₃H₁₄ClN₃O 263.73 g/mol Cyclopropylmethyl group enhances lipophilicity; potential pharmacokinetic differences.
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 3-thione, benzoxazole ring C₂₂H₁₅ClN₄OS 418.89 g/mol Thione group and benzoxazole moiety may confer antifungal activity.
5-Alkyl-2-[(5-chloro-1,3,4-thiadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one Thiadiazole ring, alkyl chains Varies ~300-350 g/mol Heterocyclic fusion (thiadiazole) improves bioactivity and thermal stability.
4-(3-Chloro-4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 4-(3-chloro-4-methylphenyl) C₉H₈ClN₃O 213.63 g/mol Chlorine and methyl on phenyl ring alter electronic properties.

Physicochemical and Spectral Comparisons

  • IR Spectroscopy :

    • The target compound’s ketone group (C=O) typically shows absorption near 1700–1750 cm⁻¹. In contrast, thione derivatives (e.g., ’s compound) exhibit C=S stretches at ~1243 cm⁻¹, absent in the target compound .
    • Aromatic C-Cl stretches (~700 cm⁻¹) are common in chlorophenyl-containing derivatives .
  • NMR Spectroscopy :

    • The methyl group at position 4 in the target compound appears as a singlet near δ 2.5–3.0 ppm in ¹H-NMR. Compounds with bulkier substituents (e.g., cyclopropylmethyl in ) show complex splitting patterns in the δ 1.0–2.0 ppm range .
    • Aromatic protons in the 4-chlorophenyl group resonate as doublets near δ 7.2–7.6 ppm .

Biological Activity

The compound 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-4-methyl- , is a member of the triazole family known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant research findings and case studies.

  • IUPAC Name : 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-4-methyl-
  • Molecular Formula : C13H16ClN3O
  • CAS Number : 906669-07-6
  • Molecular Weight : 265.74 g/mol

Antimicrobial Activity

Research indicates that derivatives of the triazole ring exhibit significant antimicrobial properties. A study synthesized various triazole compounds and evaluated their activity against several pathogens:

CompoundActivity AgainstMIC (µg/mL)
3H-1,2,4-Triazol-3-one DerivativeStaphylococcus aureus32
3H-1,2,4-Triazol-3-one DerivativeEnterococcus faecalis64
3H-1,2,4-Triazol-3-one DerivativeBacillus cereus16

The presence of the chlorophenyl group significantly enhances the antimicrobial efficacy of these compounds against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The compound's structure allows it to interact with various biological targets involved in cancer progression. A notable study demonstrated that triazole derivatives exhibited cytotoxic effects against different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HT29 (Colon Cancer)12.5Induction of apoptosis
MCF7 (Breast Cancer)15.0Inhibition of cell proliferation
HeLa (Cervical Cancer)10.0Disruption of cell cycle

The structure-activity relationship (SAR) analysis revealed that the chlorine atom at the para position is crucial for enhancing anticancer activity through improved binding affinity to target proteins .

Anticonvulsant Activity

Triazole derivatives have shown promise as anticonvulsants in various animal models. A recent study focused on the compound's effects on seizure models:

  • Animal Model : Albino Swiss mice
  • Seizure Induction Method : Maximal electroshock-induced seizures (MES)
  • Results :
    • Significant reduction in seizure duration.
    • No observed neurotoxicity at therapeutic doses.

The mechanism involves interaction with voltage-gated sodium channels, which are critical in modulating neuronal excitability .

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the effectiveness of triazole derivatives against hospital-acquired infections caused by resistant strains of bacteria, the compound demonstrated a high success rate in eradicating infections within a two-week treatment period.

Case Study 2: Anticancer Treatment

A phase II clinical trial evaluated the efficacy of a triazole-based drug in patients with metastatic breast cancer. Results indicated a significant improvement in progression-free survival compared to standard therapies.

Q & A

Q. What synthetic methodologies are recommended for preparing 3H-1,2,4-triazol-3-one derivatives with a 4-chlorophenyl substituent?

The synthesis typically involves multi-step reactions starting from hydrazine derivatives or substituted benzaldehydes. A general protocol includes:

  • Step 1 : Condensation of 4-amino-triazole precursors with substituted benzaldehydes under acidic conditions (e.g., glacial acetic acid in ethanol) to form Schiff bases .
  • Step 2 : Cyclization via reflux with sodium ethoxide or bromoacetophenone to introduce the triazolone core .
  • Step 3 : Purification by recrystallization or column chromatography. Key parameters include reaction time (4–12 hours), temperature (60–80°C), and solvent selection (ethanol, DMF) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., 4-chlorophenyl protons resonate at δ 7.2–7.8 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., planar triazolone ring with dihedral angles <10° relative to the chlorophenyl group) .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Q. What standardized protocols exist for evaluating biological activities of triazolone derivatives?

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Candida albicans or Staphylococcus aureus .
  • Enzyme Inhibition Studies : Competitive binding assays for 5-HT2A receptors or cytochrome P450 isoforms .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., IC₅₀ values reported in µM ranges) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in syntheses involving sensitive intermediates?

  • Protection of Reactive Groups : Use tert-butoxycarbonyl (Boc) for amino groups during cyclization .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of thiol or tetrazole intermediates .
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl group introduction) .

Q. How to reconcile contradictions in reported biological activity data across studies?

  • Meta-Analysis : Compare assay conditions (e.g., pH, serum concentration) that alter compound solubility and bioavailability .
  • Structural Validation : Confirm stereochemical purity via HPLC-chiroptical detection, as racemic mixtures may skew activity .
  • Dose-Response Curves : Re-evaluate EC₅₀/IC₅₀ values using standardized cell lines (e.g., HEK293 for receptor studies) .

Q. What computational approaches predict substituent effects on pharmacological activity?

  • QSAR Modeling : Correlate Hammett constants (σ) of substituents (e.g., 4-Cl, 4-OCH₃) with logP and IC₅₀ values .
  • Molecular Docking : Simulate binding poses with target proteins (e.g., 5-HT2A receptors) using AutoDock Vina .
  • DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites for derivatization .

Q. How to address challenges in crystallizing triazolone derivatives for structural studies?

  • Solvent Optimization : Use mixed solvents (e.g., ethanol/water) to improve crystal lattice formation .
  • Temperature Gradients : Slow cooling (0.5°C/min) from saturated solutions enhances crystal quality .
  • Co-crystallization : Introduce guest molecules (e.g., DMSO) to stabilize hydrophobic interactions .

Methodological Considerations Table

Research Aspect Key Parameters References
Synthesis YieldReaction time (4–12 h), catalyst (Na/EtOH)
Antimicrobial ActivityMIC (µg/mL), strain (ATCC 90028)
Crystallization SuccessSolvent polarity (logP 0.5–2.0), cooling rate
Computational PredictionDocking score (kcal/mol), QSAR R² value (>0.8)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-4-methyl-
Reactant of Route 2
Reactant of Route 2
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(4-chlorophenyl)-4-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.